molecular formula C18H22N4O6S4 B1254451 Not found

Not found

Cat. No.: B1254451
M. Wt: 518.7 g/mol
InChI Key: HTRJZMPLPYYXIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Such gaps arise due to limitations in synthesis, detection methods, or incomplete database curation. For example, SimRFlow identifies "missing compounds" by cross-referencing experimental data with existing databases, generating tables of unrecorded substances for further investigation .

Properties

Molecular Formula

C18H22N4O6S4

Molecular Weight

518.7 g/mol

IUPAC Name

2-acetamido-3-[[4-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]phenyl]carbamothioylsulfanyl]propanoic acid

InChI

InChI=1S/C18H22N4O6S4/c1-9(23)19-13(15(25)26)7-31-17(29)21-11-3-5-12(6-4-11)22-18(30)32-8-14(16(27)28)20-10(2)24/h3-6,13-14H,7-8H2,1-2H3,(H,19,23)(H,20,24)(H,21,29)(H,22,30)(H,25,26)(H,27,28)

InChI Key

HTRJZMPLPYYXIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSC(=S)NC1=CC=C(C=C1)NC(=S)SCC(C(=O)O)NC(=O)C)C(=O)O

Synonyms

2-AAPA cpd
2-acetylamino-3-(4-(2-acetylamino-2-carboxyethylsulfanylthiocarbonylamino)phenylthiocarbamoylsulfanyl)propionic acid

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

For instance:

  • Cladieunicellin N (2) and krempfielin L (7) share a benzisoxazole ring and macrocyclic moieties but differ at C-6, where an acetoxy group in 2 replaces a hydroxyl group in 7 .
  • Compound 9 bridges structural features of 1 (benzisoxazole ring) and 8 (perhydro-isoindolone), suggesting a hybrid scaffold .

Analytical Challenges

  • GC×GC-TOFMS identified 161 compounds in marine samples, while prior GC-MS studies detected only 96, highlighting sensitivity disparities .
  • LC-MS metabolomics detected 253/699 predicted metabolites, with 109 exclusive to HILIC and 110 to reversed-phase methods, emphasizing technique-dependent limitations .

Database and Literature Gaps

  • Non-specific derivatives (D/DP/P): CAS registry entries mark incompletely described derivatives, complicating cross-referencing .

Data Tables

Table 1: Comparison of Detection Methods for "Not Found" Compounds

Method Compounds Detected Sensitivity (S/N) Key Limitations Reference
GC×GC-TOFMS 161 >200 Requires manual artifact removal
LC-MS (HILIC) 109 N/A Polar metabolite bias
LC-MS (RP) 110 N/A Nonpolar metabolite bias
NMR Structural analogs N/A Limited to purified samples

Table 2: Structural Comparison of Analogous Compounds

Compound Core Structure Functional Group Variation Detection Status Reference
Cladieunicellin N (2) Benzisoxazole + macrocycle C-6 acetoxy group Documented
Krempfielin L (7) Benzisoxazole + macrocycle C-6 hydroxyl group Documented
Compound 9 Hybrid of 1 and 8 Combines rings from 1 and 8 Documented

Research Implications

  • Database Enhancement : Tools like SimRFlow flag missing compounds, urging collaborative curation to address gaps .
  • Method Optimization : Multi-technique approaches (e.g., GC×GC-TOFMS + LC-MS) improve detection rates for elusive compounds .

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